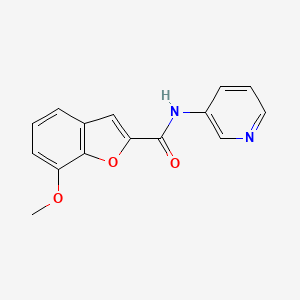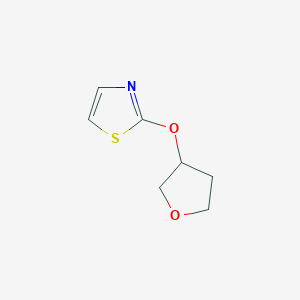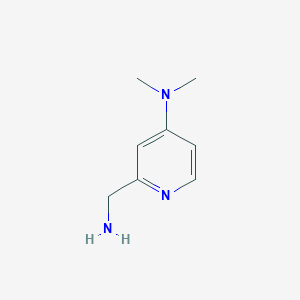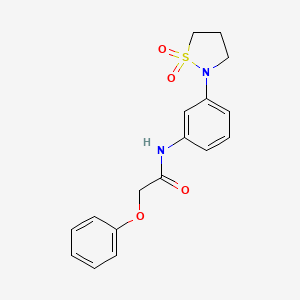
N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. Its structure includes a cyano group, a piperazine ring, and a propyl group, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyano intermediate: Starting with a suitable alkyl halide, a nucleophilic substitution reaction with sodium cyanide can produce the cyano intermediate.
Introduction of the piperazine ring: The cyano intermediate is then reacted with 1-propylpiperazine under appropriate conditions to form the desired piperazine derivative.
Amidation reaction: Finally, the piperazine derivative undergoes an amidation reaction with a suitable amide source to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders or as an anti-cancer agent.
Biology: The compound can be used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industry: In industrial chemistry, it may be utilized as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The cyano group and piperazine ring are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence signaling pathways, leading to therapeutic effects in disease models.
Vergleich Mit ähnlichen Verbindungen
- N-(1-cyano-1,2-dimethylpropyl)-2-(4-methylpiperazin-1-yl)propanamide
- N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethylpiperazin-1-yl)propanamide
Comparison: Compared to its analogs, N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide may exhibit unique properties such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles. The presence of the propyl group in the piperazine ring can influence its hydrophobicity and overall biological activity, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-propylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O/c1-6-7-19-8-10-20(11-9-19)14(4)15(21)18-16(5,12-17)13(2)3/h13-14H,6-11H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCACNPOGMINHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2589182.png)

![4-Methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2589184.png)

![3-(benzenesulfonyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}propanamide](/img/structure/B2589186.png)
![3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2589190.png)
![3-Fluoro-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589191.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid](/img/structure/B2589195.png)
![2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2589196.png)


